![molecular formula C19H16ClN7O2 B2960967 N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171481-04-1](/img/structure/B2960967.png)
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A series of these compounds demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibition of the 5-lipoxygenase enzyme, which is involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Potential
Novel pyrazole derivatives have been synthesized and characterized, showing significant antimicrobial activity. Some of these compounds exhibited higher antibacterial efficacy than standard drugs, highlighting their potential as antimicrobial agents (Hafez et al., 2016).
Applications in Heterocyclic Synthesis
Pyrazoles serve as building blocks in heterocyclic synthesis, facilitating the creation of various novel substituted triazinylpyrazolo[3,4-d]pyrimidine and triazinylpyrazolo[3,4-b]pyridine derivatives. These compounds are synthesized through condensation reactions under different conditions, offering a pathway to diverse heterocyclic compounds with potential biological activities (Harb et al., 2005).
Synthesis of Substituted Pyrazolopyrimidines
The chemical synthesis of 2-substituted pyrazolopyrimidines involves the reduction and subsequent condensation of certain precursors. These compounds, bearing various substituents, could have implications for pharmaceutical research and development (Ochi & Miyasaka, 1983).
Molecular Docking Studies for Anticancer Agents
Molecular docking studies have been conducted on pyrazolopyrimidine analogues, showing potential as anticancer agents. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the development of new therapeutic agents (Katariya et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Another related compound was identified as a JAK1 selective inhibitor . These targets play crucial roles in cell proliferation and survival, making them potential targets for cancer treatment .
Mode of Action
Related pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2 . CDK2 inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in the disruption of cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Biochemical Pathways
CDK2 is involved in the G1-S and G2-M phase transitions of the cell cycle . By inhibiting CDK2, these compounds can halt cell cycle progression, leading to cell cycle arrest .
Result of Action
Related compounds that inhibit cdk2 have been shown to cause cell cycle arrest . This can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .
Eigenschaften
IUPAC Name |
N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O2/c1-10-7-15(22-17(28)11-5-6-11)27(25-10)19-23-16-14(18(29)24-19)9-21-26(16)13-4-2-3-12(20)8-13/h2-4,7-9,11H,5-6H2,1H3,(H,22,28)(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVIPRXNRZYEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.